
2-(4-Methylphenoxy)ethanamine
Overview
Description
2-(4-Methylphenoxy)ethanamine is an organic compound with the molecular formula C₉H₁₃NOThis compound is typically a colorless or light yellow liquid with a density of about 1.03 g/cm³, a melting point of approximately -33°C, and a boiling point ranging from 230-240°C . It is soluble in water and many organic solvents, such as ethanol and ether .
Preparation Methods
The preparation of 2-(4-Methylphenoxy)ethanamine involves several steps:
Reaction of p-Cresol with Alkali:
p-Cresol reacts with an alkali, such as sodium hydroxide, to form p-cresol sodium salt.Reaction with 2-Chloroethanol: The p-cresol sodium salt then reacts with 2-chloroethanol to produce 2-(p-tolyloxy)ethanol.
Reaction with Ammonia: Finally, 2-(p-tolyloxy)ethanol reacts with ammonia to yield this compound.
Chemical Reactions Analysis
2-(4-Methylphenoxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes substitution reactions where the ethylamine group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
2-(4-Methylphenoxy)ethanamine is utilized as a building block in the synthesis of various pharmaceutical compounds. Its ability to modify biological activity makes it valuable in drug design, particularly for developing compounds that target specific receptors or enzymes. For instance, derivatives of this compound have been studied for their potential as anti-inflammatory agents and neurotransmitter modulators .
1.2 Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Studies have explored its effects on mood regulation and cognitive functions, suggesting potential applications in treating mood disorders .
Cosmetic Formulations
2.1 Skin Care Products
The compound has been investigated for its role in cosmetic formulations due to its emulsifying properties and ability to enhance skin penetration of active ingredients. It is often included in formulations aimed at improving skin hydration and texture .
2.2 Safety and Efficacy Testing
Before market introduction, products containing this compound undergo rigorous testing to ensure safety and effectiveness. This includes in vivo studies assessing skin irritation and allergenicity, complying with regulations such as the European Union Directive on cosmetic products .
Materials Science
3.1 Polymer Chemistry
In materials science, this compound is explored for its potential in polymer synthesis. Its chemical structure can be modified to create polymers with desired properties such as flexibility, strength, and thermal stability. These polymers find applications in coatings, adhesives, and other industrial materials .
3.2 Nanotechnology
The compound's properties allow for its use in nanotechnology applications, particularly in creating nanoparticles for drug delivery systems. These systems aim to enhance bioavailability and targeted delivery of therapeutic agents .
Data Tables
Case Studies
-
Case Study 1: Neuropharmacological Effects
A study conducted on animal models demonstrated that derivatives of this compound exhibited significant alterations in serotonin receptor activity, correlating with improved mood-related behaviors. -
Case Study 2: Cosmetic Efficacy
Clinical trials evaluating a cream formulation containing this compound showed marked improvements in skin hydration levels after four weeks of application compared to a control group.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)ethanamine involves its interaction with various molecular targets and pathways. It acts by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Methylphenoxy)ethanamine can be compared with other similar compounds, such as:
2-(4-Methylphenoxy)ethylamine: Similar in structure but with slight variations in the ethylamine group.
2-(4-Methylphenoxy)ethan-1-amine: Another closely related compound with minor structural differences.
These compounds share similar physical and chemical properties but may differ in their reactivity and specific applications .
Biological Activity
2-(4-Methylphenoxy)ethanamine, also known as 2-(p-tolyloxy)ethylamine, is a compound with a chemical formula of C₉H₁₃NO. It belongs to the class of phenethylamines and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, safety profile, and relevant case studies.
- Molecular Formula : C₉H₁₃NO
- Molecular Weight : 151.21 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (for reference purposes)
Pharmacological Effects
Research indicates that this compound may exhibit various biological activities, particularly in the context of neurotransmitter modulation. Its structural similarity to other phenethylamines suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and psychoactive effects.
Table 1: Biological Activities of this compound
Safety and Toxicity
Despite its potential therapeutic applications, safety concerns arise from its structural relatives in the phenethylamine class. Reports indicate that compounds like 25I-NBOMe, a close analog, have been associated with severe adverse effects including tachycardia, hypertension, and hallucinations . Although specific toxicity data for this compound is limited, caution is warranted due to the known risks associated with similar compounds.
Case Studies
A review of clinical cases involving related compounds sheds light on the potential risks associated with misuse or accidental exposure. For instance, intoxication cases linked to structurally similar phenethylamines have reported severe neurological symptoms and cardiovascular complications .
Research Findings
Recent studies have focused on elucidating the pharmacodynamics of phenethylamines. In vitro experiments have demonstrated that compounds within this class can significantly affect neurotransmitter release and receptor binding affinities. However, detailed research specifically targeting this compound remains sparse.
Table 2: Summary of Research Findings
Study Focus | Findings | Year |
---|---|---|
Neurotransmitter Interaction | Indicated potential for serotonin receptor modulation | 2020 |
Toxicological Assessment | Highlighted risks associated with related phenethylamines | 2021 |
Pharmacokinetics | Limited data available; further studies needed | Ongoing |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Methylphenoxy)ethanamine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via reductive amination of 4-methylphenoxyacetaldehyde using ammonia or amine derivatives. Optimization involves adjusting reaction temperature (50–80°C), catalyst selection (e.g., NaBH₃CN or Pd/C for hydrogenation), and solvent polarity (methanol or ethanol). Purity can be enhanced via column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, such as the ethylamine chain and methylphenoxy group. Mass spectrometry (MS) confirms molecular weight (M⁺ at m/z 165). Infrared (IR) spectroscopy detects functional groups (e.g., N–H stretch at ~3300 cm⁻¹). High-resolution techniques like GC-MS or LC-MS are recommended for trace impurity analysis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use NIOSH-approved PPE: nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Spill management requires neutralization with 5% acetic acid followed by absorption with vermiculite .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the thermochemical properties of this compound?
- Methodology : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate bond dissociation energies, ionization potentials, and heat of formation. Validate results against experimental data (e.g., combustion calorimetry). Exact exchange terms improve accuracy for amine-containing systems .
Q. What challenges arise in determining the crystal structure of this compound via X-ray crystallography?
- Methodology : Challenges include low crystal quality due to hygroscopicity and polymorphism. Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) and anisotropic displacement parameters. Twinning and disorder in the methylphenoxy group require iterative refinement cycles .
Q. How does the substitution pattern on the phenyl ring influence the pharmacological activity of 2C-x phenethylamine derivatives, including this compound?
- Methodology : Structure-activity relationship (SAR) studies compare substituent effects (e.g., methyl vs. methoxy groups) on receptor binding (e.g., serotonin 5-HT₂A). Use competitive radioligand assays and molecular docking (AutoDock Vina) to assess affinity changes. Methyl groups enhance lipophilicity but may reduce metabolic stability .
Q. What analytical strategies resolve discrepancies in reported logP values for this compound?
Properties
IUPAC Name |
2-(4-methylphenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJHHZOBJGDIHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366548 | |
Record name | 2-(4-methylphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26583-58-4 | |
Record name | 2-(4-methylphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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